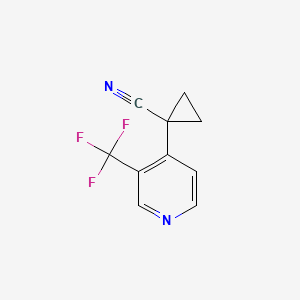![molecular formula C12H18N6O5S2 B13604441 {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as amino, hydroxyl, and sulfamate, makes it a versatile molecule for chemical reactions and applications.
準備方法
The synthesis of {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylsulfanyl group: This step typically involves a nucleophilic substitution reaction.
Attachment of the tetrahydrofuran ring: This can be done through a ring-closing reaction.
Incorporation of the sulfamate group: This step often involves the reaction of an amine with a sulfamoyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Flow microreactor systems have been shown to be efficient and sustainable for similar complex syntheses .
化学反応の分析
{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Hydrolysis: The sulfamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfamic acid.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The pyrazolo[3,4-d]pyrimidine core is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes and receptors, modulating their activity. The sulfamate group may also play a role in inhibiting certain enzymes by mimicking the natural substrate. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate fully .
類似化合物との比較
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- {(2R,3S,5R)-5-[4-amino-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate
- {(2R,3S,5R)-5-[4-amino-3-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring. The unique combination of functional groups in {(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate gives it distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C12H18N6O5S2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(4-amino-3-ethylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C12H18N6O5S2/c1-2-24-12-9-10(13)15-5-16-11(9)18(17-12)8-3-6(19)7(23-8)4-22-25(14,20)21/h5-8,19H,2-4H2,1H3,(H2,13,15,16)(H2,14,20,21)/t6-,7+,8+/m0/s1 |
InChIキー |
BCXBJKSUTZHZCN-XLPZGREQSA-N |
異性体SMILES |
CCSC1=NN(C2=NC=NC(=C21)N)[C@H]3C[C@@H]([C@H](O3)COS(=O)(=O)N)O |
正規SMILES |
CCSC1=NN(C2=NC=NC(=C21)N)C3CC(C(O3)COS(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)



